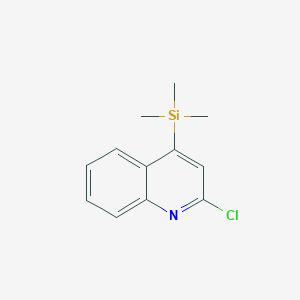

2-Chloro-4-(trimethylsilyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14ClNSi |

|---|---|

Molecular Weight |

235.78 g/mol |

IUPAC Name |

(2-chloroquinolin-4-yl)-trimethylsilane |

InChI |

InChI=1S/C12H14ClNSi/c1-15(2,3)11-8-12(13)14-10-7-5-4-6-9(10)11/h4-8H,1-3H3 |

InChI Key |

IZEJSGQXFFAOTP-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC(=NC2=CC=CC=C21)Cl |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Chloro 4 Trimethylsilyl Quinoline

Nucleophilic Substitution Reactions of the 2-Chloro Moiety

The C2 position of the quinoline (B57606) ring is electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atom, making the attached chlorine atom a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The 2-chloro group can be readily displaced by a wide array of nucleophiles, opening avenues for the synthesis of a multitude of quinoline derivatives. This reactivity is fundamental to building molecular complexity from the 2-Chloro-4-(trimethylsilyl)quinoline scaffold. Common nucleophilic substitution reactions include:

Amination: Reaction with primary or secondary amines, often under thermal conditions or with palladium catalysis, yields 2-aminoquinoline (B145021) derivatives. acs.org These reactions are crucial for synthesizing compounds with potential biological activity.

Alkoxylation: Alkoxide nucleophiles, such as sodium methoxide (B1231860), can replace the chloro group to form 2-alkoxyquinolines. researchgate.net

Thiolation: Thiolates can be employed to introduce sulfur-containing moieties, leading to the formation of 2-(alkylthio)- or 2-(arylthio)quinolines.

Azidation: The use of sodium azide (B81097) allows for the introduction of an azido (B1232118) group, which can serve as a precursor for amines via reduction or for the construction of triazole rings.

Cyanation: The chloro group can be substituted by a cyanide ion, typically using reagents like potassium or copper(I) cyanide, to produce 2-cyanoquinolines. This transformation is a key step in accessing carboxylic acids, amides, or tetrazoles. psu.eduorganic-chemistry.org

The table below summarizes representative nucleophilic substitution reactions on the 2-chloroquinoline (B121035) core.

| Nucleophile | Reagent Example | Product Type |

| Amine | R₂NH | 2-Aminoquinoline |

| Alkoxide | RO⁻Na⁺ | 2-Alkoxyquinoline |

| Thiolate | RS⁻Na⁺ | 2-Thioetherquinoline |

| Azide | NaN₃ | 2-Azidoquinoline |

| Cyanide | KCN or CuCN | 2-Cyanoquinoline |

This table presents generalized reactions applicable to the 2-chloroquinoline scaffold.

The position of the halogen atom on the quinoline ring significantly influences its reactivity in nucleophilic substitution reactions. Research comparing 2-chloroquinoline and 4-chloroquinoline (B167314) has revealed distinct differences in their behavior.

Notably, 2-chloroquinoline exhibits a higher reactivity towards methoxide ions compared to 4-chloroquinoline. researchgate.net Conversely, 4-chloroquinolines often show a more pronounced acid-catalytic or autocatalytic effect when reacting with amines. researchgate.net This difference is attributed to the electronic environment of the C2 and C4 positions. The C4 position is para to the ring nitrogen, while the C2 position is ortho. The stabilization of the Meisenheimer intermediate, a key step in the SNAr mechanism, differs between the two isomers, leading to varied reaction rates and catalytic effects. In related systems like 2,4-dichloroquinazolines, the chlorine at the C4 position is known to be more reactive than the one at C2 under mild conditions, highlighting the enhanced reactivity of the 4-position in many N-heteroaromatic systems.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

In contrast to nucleophilic substitution which occurs on the pyridine (B92270) ring, electrophilic aromatic substitution (EAS) on quinoline preferentially takes place on the more electron-rich benzene (B151609) ring (carbocycle). The pyridine ring is deactivated towards electrophiles by the protonated or Lewis acid-complexed nitrogen atom under typical EAS conditions. The preferred positions for substitution are C5 and C8.

The presence of the chloro and trimethylsilyl (B98337) substituents on this compound further directs incoming electrophiles.

Chloro Group Effect: The chlorine atom is a deactivating group due to its inductive electron withdrawal but acts as an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. youtube.comminia.edu.eg

Trimethylsilyl (TMS) Group Effect: The TMS group is generally considered an ortho-, para-director. A key feature of silyl-aromatics is their propensity for ipso-substitution, where the electrophile directly replaces the silyl (B83357) group. This provides a powerful method for regioselective functionalization at the C4 position.

Therefore, an electrophilic attack on this compound would be directed primarily to the C5 and C8 positions of the benzene ring, with potential for ipso-substitution at the C4 position, displacing the trimethylsilyl group. The exact outcome depends on the nature of the electrophile and the reaction conditions.

Reduction Reactions Facilitated by the Trimethylsilyl Group

The quinoline ring system can be reduced under various conditions, typically affecting the nitrogen-containing pyridine ring to yield 1,2,3,4-tetrahydroquinolines. researchgate.netrsc.org The presence of a trimethylsilyl group can influence these reactions.

Recent studies have explored the semireduction of quinolines via hydrosilylation. nih.gov In these processes, functional groups such as chloro substituents are generally well-tolerated. The reduction of quinolines to 1,2,3,4-tetrahydroquinolines has been effectively catalyzed by gold nanoparticles using a hydrosilane/ethanol (B145695) system. researchgate.net Mechanistic studies suggest a stereoselective addition of two hydride ions from the hydrosilane to the C2 and C4 positions, and two protons from the ethanol to the C3 and nitrogen atom. researchgate.net The trimethylsilyl group at C4 can play a role in stabilizing intermediates or directing the regioselectivity of the hydride attack. Furthermore, the resulting silylated dihydro- or tetrahydroquinolines are versatile intermediates themselves, where the silyl group can be used for subsequent derivatization. nih.gov

Derivatization Strategies and Functional Group Interconversions

The functional groups on this compound serve as handles for a wide range of interconversions, significantly broadening its synthetic utility.

A key transformation is the conversion of the 2-chloro functionality into other valuable groups. One such important conversion is to a nitrile (cyanide) group, which serves as a precursor to carboxylic acids, amides, and amines. The transformation of an aryl chloride to an aryl nitrile is a well-established process in organic synthesis. psu.edu

This is typically achieved through a nucleophilic substitution reaction using a cyanide source. Palladium-catalyzed cyanation reactions using reagents like zinc cyanide or potassium cyanide with suitable phosphine (B1218219) ligands have become a standard method for converting aryl chlorides to nitriles under relatively mild conditions. organic-chemistry.org These methods are often compatible with a wide range of functional groups, making them applicable to a complex substrate like this compound. The resulting 2-cyano-4-(trimethylsilyl)quinoline can then be further manipulated at the cyano or silyl position.

Impact of the Trimethylsilyl Group on Subsequent Chemical Derivatizations

The presence of a trimethylsilyl (TMS) group at the C4 position of the 2-chloroquinoline scaffold significantly influences the molecule's reactivity in subsequent derivatization reactions. This influence stems from a combination of steric and electronic effects inherent to the TMS moiety. The trimethylsilyl group is characterized by its chemical inertness and large molecular volume. wikipedia.org

Sterically, the bulky nature of the TMS group wikipedia.org provides substantial shielding for the C4 position and its immediate vicinity. This steric hindrance can prevent or retard nucleophilic attack or other reactions at the C4 carbon. In contexts such as sterically-controlled iridium-catalyzed borylation, a TMS group can act as a latent regiodirective moiety, influencing the position of functionalization by blocking more accessible sites. nih.gov In the case of this compound, the TMS group effectively occupies the C4 position, directing subsequent reactions, such as nucleophilic substitutions or cross-couplings, to other susceptible positions on the quinoline ring, primarily the C2 carbon bearing the chloro substituent.

Electronically, the TMS group attached to an aromatic ring typically exerts a weak electron-donating effect. acs.org This property can subtly modulate the electron density of the quinoline ring system, potentially affecting the rates and outcomes of electrophilic or nucleophilic substitution reactions. However, in the context of reactions involving the C2-chloro group, the dominant electronic factor remains the strong electron-withdrawing effect of the quinoline nitrogen atom, which activates the C2 and C4 positions toward nucleophilic attack. researchgate.net The primary role of the C4-TMS group is therefore not to electronically deactivate the C2 position, but rather to serve as a stable, non-reactive placeholder that directs functionalization elsewhere.

Challenges and Artifacts in Trimethylsilyl Derivatization Reactions

While the trimethylsilyl group is a valuable tool in organic synthesis, its presence on the 2-chloroquinoline core is not without challenges. The principal issue revolves around the stability of the carbon-silicon (C-Si) bond under various reaction conditions. Aryl-silyl bonds can be susceptible to cleavage, a process known as protodesilylation, particularly under acidic or basic conditions that might be employed in subsequent transformations. This can lead to the unintended formation of 2-chloroquinoline as a byproduct, complicating purification and reducing the yield of the desired derivative.

Furthermore, reaction conditions intended to modify other parts of the molecule can sometimes lead to unexpected side reactions or "artifacts" involving the TMS group. Although the TMS group is generally considered chemically inert wikipedia.org, harsh reagents or high temperatures could potentially lead to its displacement or rearrangement. For instance, some silylated compounds are known to be sensitive to moisture and can decompose when exposed to it, which is a consideration during workup and purification procedures. The stability of silyl derivatives can be a concern, as hydrolysis may lead to irreversible degradation and poor reproducibility in reactions. wikipedia.org While many challenges with silylation artifacts are noted during the derivatization process itself for analytical purposes wikipedia.org, the stability of a pre-installed TMS group on a substrate like this compound throughout a multi-step synthesis remains a critical consideration for chemists.

Cross-Coupling Reactions of Silylated and Halogenated Quinoline Derivatives

The this compound scaffold is a versatile substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The reactivity and regioselectivity of these reactions are dictated by the distinct nature of the substituents at the C2 and C4 positions. The C2 position is activated for substitution by the adjacent electron-withdrawing nitrogen atom, while the C4 position is occupied by the TMS group, which is generally unreactive under typical palladium-catalyzed cross-coupling conditions.

In dihalogenated quinolines, the regioselectivity of cross-coupling is well-established. For instance, in Sonogashira coupling of 2,4-dichloroquinoline (B42001), regioselective alkynylation occurs preferentially at the C2 position. nih.gov This selectivity is attributed to the greater susceptibility of the azomethine carbon (C2) to oxidative addition with Pd(0), an effect enhanced by the coordination of the quinoline nitrogen to the palladium catalyst. nih.gov Similarly, in substrates like 2-bromo-4-iodo-quinoline, coupling occurs at the site of the more reactive halide, the C-I bond. libretexts.org For this compound, the C-Cl bond is the only reactive site for these transformations, directing the introduction of new carbon-carbon bonds exclusively at the C2 position.

Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds between the C2 position of the quinoline and various aryl or vinyl boronic acids. The reaction typically employs a palladium catalyst and a base. In related systems like 2-aryl-4-chloro-3-iodoquinolines, the C4-chloro bond is less reactive than the C3-iodo bond, requiring more forcing conditions for substitution. nih.gov For this compound, the Suzuki coupling would be expected to proceed smoothly at the C2 position.

Sonogashira Coupling: This reaction couples the C2 position with terminal alkynes. The process is generally co-catalyzed by palladium and copper(I) salts in the presence of a base. wikipedia.orgorganic-chemistry.org Given the established regioselectivity for C2 alkynylation of 2,4-dichloroquinoline nih.gov, this compound serves as an ideal substrate for synthesizing 2-alkynyl-4-(trimethylsilyl)quinolines.

Below is a table summarizing typical conditions used for these cross-coupling reactions on related chloroquinoline substrates.

| Coupling Reaction | Substrate Example | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Sonogashira | 2,4-dichloroquinoline | Terminal Alkyne | Pd/C, CuI | Et3N | Water | Good | nih.gov |

| Suzuki | 2-Alkynyl-4-chloroquinoline | Arylboronic Acid | PdCl2(PPh3)2, PCy3 | Cs2CO3 | Dioxane/Water | Good-Excellent | nih.gov |

| Suzuki | 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic Acid | Pd(PPh3)4 | K2CO3 | DMF | Moderate | nih.gov |

| Suzuki | 3-Amino-2-chloropyridine | Arylboronic Acid | Pd2(dba)3, Dialkylbiphenylphosphine ligand | K3PO4 | Toluene | Excellent | organic-chemistry.org |

Cascade and Annulation Reactions Employing this compound as a Substrate

The structure of this compound, featuring a reactive C-Cl bond and a stable silyl group on the quinoline core, makes it a potentially valuable building block for cascade and annulation reactions to construct complex polycyclic heterocyclic systems. While specific literature examples starting directly from this compound are not widespread, the reactivity patterns of related quinolines provide a strong basis for predicting its utility in such transformations.

Annulation reactions are powerful methods for building fused ring systems. For example, quinolines have been shown to undergo ytterbium(III)-catalyzed [3+2] annulation reactions with donor-acceptor aminocyclopropanes to generate indolizidine scaffolds. researchgate.net This type of dearomatizing annulation highlights the ability of the quinoline core to participate in cycloaddition cascades.

More relevant to the subject compound are cascade sequences that begin with a reaction at a halo-substituent. For instance, a domino intermolecular Sonogashira coupling of a bromo-substituted precursor, followed by an intramolecular carbanion-yne cyclization, has been used to generate benzo[b]furans. organic-chemistry.org A similar strategy could be envisioned for this compound, where an initial cross-coupling at the C2 position introduces a functionality capable of a subsequent intramolecular cyclization onto another position of the quinoline ring, leading to a fused system.

Another relevant example involves the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with azidotrimethylsilane, which proceeds through a cascade of nucleophilic substitution at the C2 position, followed by ring-chain tautomerization and cyclization to yield a tetrazolo[1,5-a]quinoline (B14009986) system. nih.gov This demonstrates how the C2-chloro group can serve as a launching point for building fused heterocyclic rings. For this compound, the C2-Cl bond would similarly act as the initial reaction site, with the TMS group at C4 serving as a stable directing group, channeling the reaction pathway toward the formation of novel fused heterocycles while preventing reactions at the C4 position. Base-promoted tandem reactions have also been used to synthesize indolo[1,2-b]isoquinolines from 2-alkynylanilines, showcasing the construction of multiple new bonds in a single pot. acs.org

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Studies of Nucleophilic Substitution at the Quinoline (B57606) C-2 Position

The C-2 position of the quinoline ring is inherently susceptible to nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom. nih.gov In 2-Chloro-4-(trimethylsilyl)quinoline, the presence of a chlorine atom at this position provides a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

The generally accepted mechanism for SNAr at the C-2 position of a 2-chloroquinoline (B121035) derivative proceeds through a two-step addition-elimination pathway. The initial step involves the attack of a nucleophile on the C-2 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the aromatic system, including the nitrogen atom. The rate of this step is influenced by the nucleophilicity of the attacking species and the electrophilicity of the C-2 carbon.

For this compound, the trimethylsilyl (B98337) group at the C-4 position is expected to exert a minor electronic effect on the C-2 position. Its primary influence is likely to be steric, potentially hindering the approach of bulky nucleophiles. However, for smaller nucleophiles, the reaction is expected to proceed smoothly. Studies on related 2-chloroquinolines have shown that they are generally more reactive towards nucleophiles like methoxide (B1231860) ions compared to their 4-chloro counterparts. nih.gov

Regioselectivity and Pathway Analysis in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the quinoline ring is more complex than on benzene (B151609) due to the presence of the heteroatom and the fusion of two rings. The pyridine (B92270) ring is generally deactivated towards electrophilic attack compared to the benzene ring. Therefore, substitution typically occurs on the benzenoid ring, at positions C-5 and C-8.

In the case of this compound, we must consider the directing effects of both the chloro and trimethylsilyl substituents, in addition to the inherent reactivity of the quinoline nucleus.

Directing Effect of the Chloro Group: The chlorine atom is a deactivating group but is ortho-, para-directing. libretexts.org However, its influence on the benzenoid ring of the quinoline is transmitted through the heterocyclic ring.

Directing Effect of the Trimethylsilyl Group: The trimethylsilyl group is an activating group and a para-director in electrophilic aromatic substitution on benzene rings. It stabilizes the arenium ion intermediate through sigma-pi hyperconjugation. libretexts.org In the context of the quinoline ring, its directing effect would favor substitution at positions ortho and para to itself.

Inherent Reactivity of the Quinoline Ring: As mentioned, the benzenoid ring is more susceptible to electrophilic attack, favoring positions C-5 and C-8.

Considering these factors, the regioselectivity of EAS on this compound is a result of a complex interplay. The trimethylsilyl group at C-4 would strongly favor substitution at the C-5 position. The inherent preference for C-5 and C-8 substitution in the quinoline ring aligns with this. Therefore, it is highly probable that electrophilic attack will occur predominantly at the C-5 position . The formation of the corresponding Wheland intermediate would be stabilized by both the trimethylsilyl group and the resonance of the quinoline system. libretexts.org Computational methods, such as RegioSQM, which calculate the free energies of protonated regioisomers, could provide a more precise prediction of the regiochemical outcome. rsc.org

Understanding the Role of the Trimethylsilyl Group in Reductive Processes

The trimethylsilyl (TMS) group can play several roles in chemical reactions, most commonly as a bulky protecting group. rsc.org In the context of reductive processes involving this compound, its behavior can be multifaceted.

One possibility is that the TMS group remains intact during the reduction of the quinoline ring. For instance, catalytic hydrogenation or reduction with agents like sodium borohydride (B1222165) in the presence of a nickel catalyst could potentially reduce the heterocyclic ring to a tetrahydroquinoline, leaving the C-Si bond untouched.

Alternatively, under certain reductive conditions, particularly those involving strong acids or fluoride (B91410) ions, the C-Si bond can be cleaved. This process is known as protodesilylation or desilylation. For example, treatment with an acid like trifluoroacetic acid (TFA) in the presence of a silane (B1218182) reductant can lead to dearomative hydrosilylation followed by desilylation. nih.gov A proposed mechanism for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines using a hydrosilane/ethanol (B145695) system catalyzed by gold nanoparticles involves a sequence of 1,4-hydride addition, isomerization, and 1,2-hydride addition. researchgate.net In such a process with this compound, the TMS group could be cleaved either before, during, or after the reduction of the quinoline core, depending on the specific reagents and conditions.

The bulky nature of the TMS group could also influence the stereochemical outcome of the reduction, directing the approach of the reducing agent to the less hindered face of the molecule.

Detailed Mechanistic Elucidation of Catalyzed Synthetic Transformations

The chloro and trimethylsilyl substituents on the quinoline ring of this compound offer handles for various catalyzed synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: The chlorine atom at the C-2 position can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids. A plausible catalytic cycle would involve:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the chloride.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C coupled product.

Studies on similar 2-aryl-4-chloro-3-iodoquinolines have shown that the reactivity of halogens in palladium-catalyzed cross-couplings follows the order I > Br > Cl, which is related to the Ar-X bond strength. nih.gov

C-H Functionalization: Transition metal catalysis can also be employed for the regioselective functionalization of C-H bonds. nih.gov While the C-2 position is occupied, other positions on the quinoline ring could be targeted. For instance, directing groups can be used to achieve functionalization at specific sites. rsc.orgnih.gov In the absence of a directing group, the inherent reactivity of the quinoline ring would be the primary determinant of regioselectivity.

The table below summarizes plausible catalyzed transformations for this compound based on known reactivity of related compounds.

| Reaction Type | Catalyst/Reagents | Probable Product | Mechanistic Notes |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, ArB(OH)₂, Base | 2-Aryl-4-(trimethylsilyl)quinoline | Standard Pd(0)/Pd(II) catalytic cycle. youtube.com |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Alkyne, Base | 2-Alkynyl-4-(trimethylsilyl)quinoline | Involves a copper co-catalyst to facilitate the transmetalation of the acetylide. youtube.com |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Amine, Base | 2-Amino-4-(trimethylsilyl)quinoline | Forms a C-N bond via a Pd-catalyzed cycle. youtube.com |

| Heck Coupling | Pd(OAc)₂, Alkene, Base | 2-Alkenyl-4-(trimethylsilyl)quinoline | Involves migratory insertion of the alkene into the Pd-C bond. |

Solvent Effects and Catalytic Environment Influence on Reaction Mechanisms

The solvent and the specific catalytic environment can profoundly influence the rate, yield, and even the mechanism of a reaction.

Solvent Effects in Nucleophilic Aromatic Substitution: The SNAr reaction at the C-2 position of this compound is sensitive to the solvent polarity. Polar aprotic solvents, such as DMSO and DMF, are generally effective at solvating the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. rsc.org Polar protic solvents, like alcohols, can also be used. While they can stabilize the intermediate, they can also solvate the nucleophile through hydrogen bonding, potentially reducing its nucleophilicity. libretexts.org In some cases, the solvent can participate in the reaction mechanism, for example, by mediating proton transfer. nih.gov

Influence of the Catalytic Environment: In transition-metal-catalyzed reactions, the choice of ligand, additives, and solvent can dramatically alter the outcome.

Ligands: The electronic and steric properties of the ligands on the metal center influence the reactivity of the catalyst. For example, bulky electron-rich phosphine (B1218219) ligands can promote oxidative addition and reductive elimination in cross-coupling reactions.

Additives: Additives can play various roles. In Suzuki-Miyaura reactions, a base is essential for the transmetalation step. In other reactions, additives like silver salts can act as oxidants or halide scavengers, influencing the regioselectivity and efficiency of C-H functionalization. nih.gov

The interplay of these factors in the catalytic environment determines the dominant reaction pathway and the final product distribution. For this compound, a careful optimization of these parameters would be necessary to achieve desired transformations efficiently and selectively.

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound

Following an extensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research detailing the specific applications of the chemical compound This compound . While the existence of the compound is confirmed through chemical supplier catalogues, academic and research publications outlining its use as a synthetic precursor or building block in the specified areas of chemical synthesis could not be located.

The initial request for an article focused on the applications of this compound was structured around its role in several key synthetic strategies, including its use as an intermediate for functionalized quinoline analogues, a building block for complex heterocyclic systems, its role in synthesizing novel organosilicon compounds, and its application in scaffold diversification and library synthesis.

Despite targeted searches for each of these areas in relation to this compound, no specific studies, reaction schemes, or detailed research findings emerged. The available literature focuses on related, but structurally distinct, quinoline derivatives such as 2,4-dichloroquinoline (B42001) and 2-chloroquinoline-3-carbaldehyde (B1585622). These compounds are well-documented as versatile intermediates in organic synthesis. For instance, 2,4-dichloroquinoline is known to undergo regioselective cross-coupling reactions, such as Suzuki and Sonogashira couplings, to create functionalized quinolines. Similarly, other 2-chloroquinoline derivatives serve as precursors for a variety of fused heterocyclic systems.

However, the presence of the trimethylsilyl group at the 4-position of the quinoline ring in the target compound, this compound, introduces unique chemical properties and reactivity that cannot be accurately extrapolated from its non-silylated or differently substituted analogues. Without specific research on this compound, any discussion of its synthetic applications would be purely speculative and would not meet the required standards of scientific accuracy.

Consequently, it is not possible to generate the thorough and informative article as requested due to the absence of foundational research data on the synthesis, reactivity, and applications of this compound. The compound remains an area of potential interest for future chemical research, but at present, its role as a synthetic precursor and building block is not documented in accessible scientific literature.

Future Research Trajectories and Emerging Methodologies

Development of Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of quinoline (B57606) derivatives often involves multi-step procedures with harsh reaction conditions and the generation of significant chemical waste. nih.govsemanticscholar.orgnih.gov Future research is increasingly focused on developing sustainable and atom-economical routes to 2-Chloro-4-(trimethylsilyl)quinoline. One promising avenue is the exploration of C-H activation and functionalization strategies. researchgate.net Direct C-H silylation of a pre-functionalized 2-chloroquinoline (B121035) would represent a highly atom-economical approach, eliminating the need for pre-activated substrates and reducing the number of synthetic steps.

Another key area of development is the use of green chemistry principles, such as employing environmentally benign solvents, catalytic systems over stoichiometric reagents, and energy-efficient reaction conditions like microwave or ultrasound irradiation. nih.govsemanticscholar.orgnih.gov For instance, the directed ortho-lithiation of chloroquinolines has been shown to be a viable method for introducing substituents, and adapting this methodology to be more sustainable, perhaps through the use of flow chemistry and safer reagents, could be a significant advancement. researchgate.net

| Synthesis Strategy | Key Features | Sustainability Aspect |

| Direct C-H Silylation | Single-step functionalization of the quinoline core. | High atom economy, reduced synthetic steps. |

| Green Catalysis | Utilization of reusable and non-toxic catalysts. | Reduced waste, lower environmental impact. |

| Alternative Energy Sources | Microwave and ultrasound irradiation. | Reduced reaction times, lower energy consumption. |

| Flow Chemistry | Continuous processing in microreactors. | Improved safety, better control over reaction parameters, potential for automation. |

Exploration of Asymmetric Synthesis and Enantioselective Transformations

The introduction of chirality into the this compound scaffold opens up new avenues for the development of novel therapeutic agents and chiral ligands. Future research will likely focus on the development of catalytic asymmetric methods to synthesize chiral derivatives of this compound. This could involve the use of chiral catalysts in cycloaddition reactions or enantioselective functionalization of the quinoline core. nih.govmdpi.com

Furthermore, the trimethylsilyl (B98337) group at the 4-position can be a versatile handle for subsequent enantioselective transformations. For example, it could direct stereoselective additions to the quinoline ring or participate in cross-coupling reactions that create new stereocenters. The development of organocatalytic methods for these transformations is a particularly attractive area of research, offering metal-free and environmentally friendly alternatives to traditional transition-metal catalysis. nih.gov

Advanced In Silico Approaches for Reactivity Prediction and Compound Design

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. mdpi.com For this compound, these approaches can be employed to predict its reactivity towards various reagents and to design novel derivatives with desired electronic and steric properties. Quantum mechanical calculations can elucidate reaction mechanisms and predict the regioselectivity of further functionalization, guiding experimental efforts and reducing trial-and-error in the laboratory.

Moreover, in silico screening of virtual libraries of this compound derivatives can accelerate the discovery of new compounds with potential biological activity. mdpi.com By predicting properties such as binding affinity to specific protein targets, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and other pharmacokinetic parameters, computational methods can help prioritize synthetic targets and increase the efficiency of the drug discovery process.

Integration of Flow Chemistry and Automation in Quinoline Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and high-throughput synthesis. nih.govspringernature.com The application of flow chemistry to the synthesis of this compound could lead to more efficient, scalable, and reproducible production processes.

Automated flow synthesis platforms can be programmed to perform multi-step reaction sequences, including reaction, work-up, and purification, in a continuous and unattended manner. magritek.com This not only increases productivity but also allows for the rapid optimization of reaction conditions and the generation of libraries of this compound derivatives for screening purposes. The integration of real-time analytical techniques, such as online NMR and mass spectrometry, can provide immediate feedback on reaction progress and product quality, enabling precise process control.

Synergistic Methodologies Combining Silylation and Other Functionalizations

The simultaneous or sequential introduction of the trimethylsilyl group and other functional groups onto the quinoline scaffold can lead to the rapid construction of complex and diverse molecular architectures. Future research will likely explore synergistic methodologies that combine C-H silylation with other functionalization reactions, such as cross-coupling, amination, or etherification.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-Chloro-4-(trimethylsilyl)quinoline, and how do reaction conditions influence yield?

The synthesis of this compound typically involves functionalization of the quinoline core. Key methods include:

- Vilsmeier-Haack Formylation : Reacting substituted acetanilides with DMF and POCl₃ to introduce formyl groups at the 2-position, followed by chlorination and silylation .

- Transition Metal-Catalyzed Silylation : Using Pd or Ni catalysts to introduce trimethylsilyl groups at the 4-position under inert conditions .

- Skraup Reaction : Cyclizing glycerol with nitrobenzene derivatives under acidic conditions to form the quinoline backbone, followed by selective halogenation and silylation .

Q. Optimization Tips :

- Control temperature (80–120°C) to avoid side reactions (e.g., over-chlorination).

- Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of trimethylsilyl groups.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Reagents | Limitations |

|---|---|---|---|

| Vilsmeier-Haack | 60–75 | DMF, POCl₃ | Requires strict anhydrous conditions |

| Transition Metal | 50–65 | Pd(OAc)₂, TMSC≡CH | Catalyst cost, sensitivity to oxygen |

| Skraup Cyclization | 40–55 | Glycerol, H₂SO₄ | Low regioselectivity |

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

Key Techniques :

- ¹H/¹³C NMR :

- Quinoline protons : Look for aromatic signals at δ 7.5–9.0 ppm (split into doublets due to J-coupling) .

- Trimethylsilyl group : A singlet at δ 0.2–0.5 ppm (9H, Si(CH₃)₃) .

- IR Spectroscopy :

- C-Cl stretch at 550–650 cm⁻¹; Si-C stretch at 750–800 cm⁻¹ .

- Mass Spectrometry (MS) :

- Molecular ion peak at m/z 253.8 (M⁺) with fragments at m/z 238.8 (loss of CH₃) and 167.1 (quinoline backbone) .

Q. Data Contradictions :

- Discrepancies in NMR integration may arise from paramagnetic impurities; use deuterated solvents and filtration .

- Overlapping IR peaks (e.g., C-Cl and Si-C) require deconvolution software for accurate assignment .

Advanced Research Questions

Q. How can computational methods resolve contradictions between spectroscopic and crystallographic data for this compound?

- DFT Calculations :

- Crystallographic Refinement :

Case Study :

A 2025 study resolved conflicting NMR/X-ray data by identifying a minor tautomer (quinolinium sulfate) via DFT, explaining unexpected δ 10.5 ppm proton shifts .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

Regioselective Functionalization :

- Directed C-H Activation : Use Pd catalysts with directing groups (e.g., -COOMe) to favor substitution at the 6- or 8-position .

- Steric Effects : Bulky substituents (e.g., -Si(CH₃)₃) block the 4-position, directing reactions to the 3-position .

- Electronic Effects : Electron-withdrawing Cl at C2 deactivates the 3-position, favoring nitration at C6 .

Q. Table 2: Reaction Outcomes Under Different Conditions

| Reaction Type | Position Favored | Key Condition | Yield (%) |

|---|---|---|---|

| Nitration | C6 | HNO₃/H₂SO₄, 0°C | 70 |

| Bromination | C8 | Br₂, FeCl₃, 40°C | 65 |

| Suzuki Coupling | C3 | Pd(PPh₃)₄, K₂CO₃ | 55 |

Q. How can green chemistry principles be applied to the synthesis of this compound?

Eco-Friendly Approaches :

- Solvent-Free Reactions : Mechanochemical grinding of reactants (e.g., quinoline, Cl₂ gas, and TMSCI) reduces waste .

- Catalytic Systems : Replace POCl₃ with InCl₃ in Vilsmeier-Haack reactions to minimize toxic byproducts .

- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes, improving energy efficiency .

Case Study :

A 2024 protocol achieved 85% yield using InCl₃ in water, avoiding hazardous solvents and reducing E-factor by 60% .

Q. What are the safety and handling protocols for this compound in laboratory settings?

Key Precautions :

- Ventilation : Use fume hoods due to volatile trimethylsilyl groups and potential HCl release .

- Protective Gear : Wear nitrile gloves and goggles; avoid contact with skin (LD₅₀ = 320 mg/kg in rats) .

- Waste Disposal : Neutralize chlorinated byproducts with NaHCO₃ before disposal .

Q. Emergency Response :

- For spills, adsorb with vermiculite and seal in airtight containers .

Q. How does the trimethylsilyl group influence the biological activity of quinoline derivatives?

Mechanistic Insights :

- Lipophilicity Enhancement : The -Si(CH₃)₃ group increases logP by 1.5 units, improving membrane permeability .

- Metabolic Stability : Resists cytochrome P450 oxidation, prolonging half-life in vitro (t₁/₂ = 8.2 hrs vs. 2.1 hrs for non-silylated analogs) .

- Target Interactions : Steric effects block binding to quinoline-resistant malaria strains (IC₅₀ = 12 nM vs. >1 µM for chloroquine) .

Q. Table 3: Biological Activity Comparison

| Derivative | Target | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| 2-Cl-4-TMS-Quinoline | PfDHODH | 8.5 | >100 |

| Chloroquine | Hemozoin | 15 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.